molecular formula C10H11NO4 B14394287 Methyl (acetyloxy)phenylcarbamate CAS No. 88150-24-7

Methyl (acetyloxy)phenylcarbamate

Cat. No.: B14394287
CAS No.: 88150-24-7
M. Wt: 209.20 g/mol
InChI Key: JLGQOUHYVUHVMK-UHFFFAOYSA-N
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Description

Methyl (acetyloxy)phenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an acetyloxy group (–OAc) and a methyl carbamate (–OCONHCH₃) functional group. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer science due to their tunable physicochemical properties and biological activity .

Properties

CAS No.

88150-24-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(N-methoxycarbonylanilino) acetate

InChI

InChI=1S/C10H11NO4/c1-8(12)15-11(10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

JLGQOUHYVUHVMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

PRIMARY PREPARATION METHODS

Catalytic Synthesis via Dimethyl Carbonate (DMC) Aminolysis

One of the most efficient and environmentally friendly methods for preparing methyl N-phenyl carbamate derivatives involves the aminolysis of dimethyl carbonate (DMC) using heterogeneous catalysts.

Zn/Al/Ce Mixed Oxide Catalysis

Research by Zhang et al. demonstrated that Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors serve as effective and recoverable heterogeneous catalysts for the synthesis of methyl N-phenyl carbamate (MPC).

Procedure:

  • Preparation of Zn/Al/Ce hydrotalcite-like precursors via coprecipitation method
  • Calcination to generate mixed metal oxides with specific surface properties
  • Reaction of aniline with dimethyl carbonate in the presence of the catalyst

Table 1: Catalytic Performance of Zn/Al/Ce Mixed Oxides in MPC Synthesis

Cerium Content (%) Aniline Conversion (%) MPC Selectivity (%) MPC Yield (%) Recyclability
0 88.4 73.2 64.7 Moderate
2.5 95.8 81.6 78.2 Excellent
5.0 92.1 79.3 73.0 Good
7.5 89.6 77.1 69.1 Good

The research findings indicate that the addition of 2.5% cerium significantly enhances the catalytic activity and selectivity, leading to optimal yields of MPC.

Chloroformate-Based Synthetic Routes

Direct Carbamoylation with Methyl Chloroformate

This direct method involves the reaction of functionalized anilines or phenols with methyl chloroformate in the presence of a base.

Procedure for N-Phenylcarbamate Synthesis:

  • Dissolve the phenol derivative (5 mmol) in an appropriate solvent (typically THF or diethyl ether)
  • Add a base such as triethylamine (6 mmol) to serve as an acid receptor
  • Add methyl chloroformate (5-7 mmol) dropwise at 0-10°C
  • Allow the reaction to proceed at room temperature for 30-60 minutes
  • Filter to remove precipitated triethylammonium chloride
  • Concentrate and purify by recrystallization or column chromatography

The reaction proceeds efficiently under mild conditions and typically affords the desired carbamate in yields of 70-95%.

Calcium Hydroxide-Catalyzed Synthesis

An interesting variant employs calcium hydroxide as a heterogeneous catalyst for the reaction between functionalized alcohols/amines and methyl chloroformate.

Procedure:

  • Dissolve (R)-2-phenylglycinol (0.73 mmol) in dry THF
  • Add Ca(OH)₂ (10 mol%) as catalyst
  • Add methyl chloroformate (7.2 mmol, 10 equiv)
  • Reflux the mixture at 333K under nitrogen atmosphere
  • Monitor by TLC until completion
  • Filter to remove the catalyst
  • Concentrate under reduced pressure
  • Purify by recrystallization

This method provides an efficient route to stereochemically defined carbamates, making it particularly valuable for pharmaceutical applications.

Phosgene-Based One-Pot Synthesis

A direct, one-pot procedure employs phosgene as the carbonylating agent in an aqueous medium.

Procedure:

  • Suspend the phenol derivative (50 mmol) in water (500 mL)
  • Adjust pH to 9.5 with aqueous NaOH (50% solution)
  • Add methylamine (40% aqueous solution, 2 equiv)
  • Bubble phosgene gas through the suspension while maintaining pH 9-10
  • Maintain temperature at 20-25°C
  • Continue reaction for approximately 1 hour
  • Extract with methylene chloride (3 × 500 mL)
  • Dry combined extracts with magnesium sulfate
  • Evaporate under vacuum to yield the carbamate product

Table 2: Reaction Parameters for Phosgene-Based Carbamate Synthesis

Parameter Optimal Range Preferred Conditions
pH 8-12 9-10
Temperature 0-40°C 20-25°C
Base Equivalents 1-4 2-3
Methylamine Equivalents 1-3 2
Reaction Time 30 min - 6 h 1 h

While this method is efficient and high-yielding (typically 90-98%), safety considerations regarding phosgene handling must be carefully addressed, making it more suitable for industrial-scale production with appropriate containment facilities.

Carbamoylation with Specialized Reagents

Imidazolium-Based Carbamoylation

A novel approach employs 1-[[N-ethyl-(N-methyl)amino]carbonyl]-3-methyl-1H-imidazolium iodide as the carbamoylating agent.

Procedure:

  • Dissolve the phenol substrate (50.3 mmol) in acetonitrile (60 mL)
  • Add triethylamine (125.8 mmol) slowly while keeping temperature below 10°C
  • Stir for 0.5-1 hour
  • Add a solution of 1-[[N-ethyl-(N-methyl)amino]carbonyl]-3-methyl-1H-imidazolium iodide (55.3 mmol) slowly below 10°C
  • Warm the reaction mixture to 75-80°C and maintain until completion
  • Work up and purify as appropriate

This method offers advantages for N,N-disubstituted carbamates which can be challenging to prepare by conventional methods.

Acylation of Hydroxy Carbamates

The acetyloxy group can be introduced via acylation of a hydroxy carbamate intermediate.

Procedure:

  • Prepare N-hydroxyl carbamate (20 mmol) in anhydrous CH₂Cl₂ (80 mL)
  • Add the corresponding carboxylic acid (21 mmol)
  • Cool to -15°C
  • Add DCC (dicyclohexylcarbodiimide, 22 mmol) in CH₂Cl₂ (20 mL) dropwise
  • Stir for 30 minutes until N-hydroxyl carbamate is consumed (monitor by TLC)
  • Remove N,N'-dicyclohexylurea by filtration
  • Concentrate the filtrate in vacuo
  • Dissolve in Et₂O, cool to -20°C, and filter again
  • Purify by silica gel chromatography (hexane/EtOAc = 10:1)

This approach provides acyloxycarbamates in high yields (typically 90-95%) with excellent purity.

MULTICOMPONENT SYNTHESIS APPROACHES

Nitrile Hydrozirconation/Acylation/Alcohol Addition

An elegant multicomponent process employs nitrile hydrozirconation followed by acylation and alcohol addition to construct α-alkoxy carbamates.

Procedure:

  • Hydrozirconation of a nitrile substrate
  • Acylation of the intermediate
  • Addition of the appropriate alcohol component
  • Workup and purification

This late-stage diversification strategy allows for rapid generation of structure-activity relationship (SAR) data in pharmaceutical research.

HIGH-SELECTIVITY PREPARATION METHODS

Two-Stage Reaction Process for Enhanced Selectivity

A two-stage reaction process has been developed for preparing phenyl carbamates with high selectivity.

First Stage:

  • Combine aniline, methanol, and catalyst in a pressurized reactor
  • Pressurize with nitrogen and carbon dioxide
  • Heat to 150°C with stirring (150 r/min)
  • React for 1 hour

Second Stage:

  • Add additional methanol to the original system
  • Control pressure at 1.5 MPa by releasing nitrogen/ammonia mixture
  • Raise temperature to 165°C
  • React for an additional hour
  • Cool to room temperature
  • Purify by rotary evaporation at 120°C under vacuum (95 kPa)

Table 3: Comparative Performance of One-Stage vs. Two-Stage Process

Process Aniline Conversion (%) Selectivity (%) Product Purity (%)
Single-Stage 72.0 76.0 85-90
Two-Stage 60.2 96.5 97.0

While the two-stage process results in lower conversion, it significantly enhances selectivity and product purity.

MECHANISTIC CONSIDERATIONS

Solvolysis Mechanism of Carbamates

Understanding the mechanistic aspects of carbamate formation and cleavage provides insights for optimizing synthetic procedures.

Kinetic studies on the methanolysis of 4-acetoxybenzyl carbamates have demonstrated a concerted mechanism. The process involves:

  • Attack by methoxide ion on the carbonyl carbon of the acetoxy group (BAc2 mechanism)
  • Formation of a tetrahedral intermediate
  • 1,6-elimination producing reactive 1,4-quinonemethide
  • Trapping of the quinonemethide intermediate as 4-methoxymethylphenol

Figure 1: Proposed Concerted Mechanism for Carbamate Methanolysis

The concerted mechanism is supported by kinetic dependence studies showing that methanolysis of 4-acetoxymethylphenyl acetate proceeds via a similar pathway to that of the corresponding carbamates, with rate constants in the range of 2-5 mol⁻¹·L·s⁻¹.

ANALYTICAL CHARACTERIZATION

Spectroscopic Analysis

Complete characterization of methyl (acetyloxy)phenylcarbamate typically involves:

Nuclear Magnetic Resonance (NMR)

¹H NMR Key Signals:

  • Acetoxy methyl protons: δ 2.0-2.2 ppm (singlet)
  • Methyl carbamate: δ 3.5-3.8 ppm (singlet)
  • Aromatic protons: δ 6.9-7.5 ppm (multiplets)
  • Carbamate NH: δ 6.5-7.0 ppm (broad singlet)

¹³C NMR Key Signals:

  • Acetoxy carbonyl: δ 168-170 ppm
  • Carbamate carbonyl: δ 155-158 ppm
  • Methoxy carbon: δ 52-54 ppm
  • Acetoxy methyl: δ 20-22 ppm
  • Aromatic carbons: δ 115-140 ppm
Infrared Spectroscopy

Key IR absorptions include:

  • NH stretch: 3300-3400 cm⁻¹
  • C=O stretches: 1720-1740 cm⁻¹ (acetate) and 1680-1700 cm⁻¹ (carbamate)
  • C-O stretches: 1200-1250 cm⁻¹

Chromatographic Analysis

HPLC analysis using a C18 column with methanol/water gradient provides excellent separation of the target compound from reaction byproducts and starting materials. Typical retention times are in the range of 8-12 minutes under standard conditions.

COMPARATIVE EVALUATION OF PREPARATION METHODS

Table 4: Comparative Analysis of Synthetic Routes to this compound

Method Advantages Limitations Typical Yield (%) Green Chemistry Aspects
DMC Aminolysis Recyclable catalyst, environmentally friendly Requires high temperature 70-80 High atom economy, non-toxic reagents
Chloroformate Route Mild conditions, high yield Toxic reagents, generates HCl 85-95 Generates stoichiometric salt waste
Phosgene Method High yield, one-pot Extremely toxic reagent 90-98 Safety concerns, specialized equipment needed
Imidazolium Reagents Selective for N,N-disubstituted products Specialized reagents required 75-85 Moderate atom economy
Acylation Route Versatile, high purity Multiple steps 90-95 DCC waste generation
Two-Stage Process High selectivity, high purity Lower conversion 60-70 CO₂ utilization, high selectivity

Chemical Reactions Analysis

Types of Reactions

Methyl (acetyloxy)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamate oxides, while reduction can produce phenylamines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Methyl (acetyloxy)phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl (acetyloxy)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (acetyloxy)phenylcarbamate with phenyl carbamate derivatives differing in substituents, focusing on synthesis, lipophilicity, biological activity, and industrial relevance.

Substituent Effects on Lipophilicity and Solubility

Lipophilicity, a critical determinant of bioavailability and environmental persistence, varies significantly with substituents:

Compound Substituents log k (HPLC) Key Findings Reference
Methyl (3-hydroxyphenyl)-carbamate –OH at meta position Not reported Higher polarity due to –OH; used in polymer science .
4-Chloro-3-(trifluoromethyl)phenyl carbamate –Cl, –CF₃ at para/meta Not reported Enhanced lipophilicity from –Cl/–CF₃; pesticidal activity .
Methyl N-(4-methylphenyl)sulfonylcarbamate –SO₂–CH₃ at para Not reported Sulfonyl group increases solubility in polar solvents .
4-Ethylphenyl methylcarbamate –C₂H₅ at para Not reported Alkyl chain improves membrane permeability .

Key Trends :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃, –SO₂) increase lipophilicity and stability but reduce aqueous solubility .
  • Hydroxyl (–OH) or acetyloxy (–OAc) groups enhance polarity, favoring applications in chromatography or biodegradable polymers .

Comparative Insights :

  • This compound’s acetyloxy group may confer antifungal or antibacterial properties, as seen in analogs with polar substituents (e.g., hydroxyl or nitro groups) .
  • Sulfonyl and alkyl derivatives are prioritized in agrochemicals for their systemic mobility and persistence .

Implications for this compound :

  • Acetyloxy groups are less reactive than nitro or sulfonyl groups, suggesting moderate toxicity. However, hydrolysis to acetic acid and phenolic byproducts may require controlled storage .

Q & A

Q. What are the established synthetic routes for Methyl (acetyloxy)phenylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via palladium-catalyzed carbonylation of nitrobenzene derivatives. For example, palladium-phenanthroline complexes with anthranilic acid as a promoter enable efficient carbonylation of nitrobenzene to carbamates under CO pressure (5–10 bar) at 100–120°C . Yield optimization requires strict control of solvent polarity (e.g., toluene or DMF) and catalyst-to-substrate ratios (typically 1:100). Side reactions, such as over-carbonylation, are mitigated by limiting reaction time to 6–8 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • NMR : 1H^1H-NMR shows distinct peaks for the acetyloxy group (δ 2.1–2.3 ppm, singlet) and carbamate NH (δ 5.8–6.2 ppm, broad). Aromatic protons in the phenyl ring appear as multiplets (δ 6.8–7.5 ppm) .
  • IR : Strong absorption bands at 1720–1740 cm1^{-1} (C=O stretch of acetyl and carbamate) and 1250–1300 cm1^{-1} (C-O-C stretch) confirm ester and carbamate functionalities .
  • HPLC : Retention time comparison with reference standards validates purity (>95%) .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound degrades in humid environments due to hydrolysis of the acetyloxy group. Storage at –20°C in anhydrous solvents (e.g., acetonitrile) extends stability to >6 months. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed under nitrogen .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring affect the reactivity of this compound in nucleophilic acyl substitution?

Meta-substitution (e.g., 3-acetyloxy) reduces steric hindrance compared to ortho-substituted analogs, enhancing reactivity with amines or alcohols. Computational studies (DFT) indicate that electron-withdrawing groups at the meta position increase electrophilicity of the carbonyl carbon by 15–20%, favoring nucleophilic attack . Experimental data show a 30% higher reaction rate for meta-substituted derivatives compared to para analogs .

Q. What mechanistic insights explain the palladium-catalyzed carbonylation of nitrobenzene to this compound?

The reaction proceeds via a bifunctional activation pathway:

  • Step 1 : Pd0^0-phenanthroline complexes activate CO, forming a Pd-CO intermediate.
  • Step 2 : Nitrobenzene undergoes reduction to nitrosobenzene, followed by insertion into the Pd-CO bond.
  • Step 3 : Anthranilic acid promotes carbamate formation via nucleophilic attack by methanol on the Pd-bound intermediate . Kinetic studies reveal that CO pressure (>7 bar) and Pd:ligand ratios (1:2) are critical for suppressing Pd aggregation .

Q. How can analytical methods resolve contradictions in purity assessments of this compound?

Discrepancies between HPLC and 1H^1H-NMR purity data often arise from co-eluting impurities or residual solvents. A tiered approach is recommended:

  • HPLC-MS : Identifies low-abundance impurities (e.g., hydrolyzed byproducts) via exact mass matching .
  • 2D-NMR (HSQC, HMBC) : Resolves overlapping signals from stereoisomers or regioisomers .
  • TGA-DSC : Detects solvent residues or polymorphic forms affecting thermal stability .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

  • Continuous Flow Reactors : Improve heat transfer and reduce localized CO depletion, minimizing byproduct formation (e.g., diaryl ureas) .
  • In Situ FTIR Monitoring : Tracks carbonyl intermediate concentrations to optimize reaction quenching .
  • Solvent Engineering : Use of polar aprotic solvents (e.g., DMI) enhances catalyst stability and reduces Pd leaching by 40% .

Methodological Guidelines

  • Synthesis Optimization : Prioritize catalyst screening (e.g., Pd/Fe bimetallic systems) to reduce noble metal usage .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to confirm structural assignments .
  • Regulatory Compliance : Adhere to Schedule I compound handling protocols (if applicable) for safe storage and disposal .

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